4-Cyclopropoxy-2-fluoro-N-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluoro-N-methylbenzamide typically involves the reaction of 4-fluoro-N-methylbenzamide with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methylbenzamide: A structurally similar compound with a fluorine atom at the para position.
4-Amino-2-fluoro-N-methylbenzamide: Another related compound with an amino group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-fluoro-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C11H12FNO2/c1-13-11(14)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
BAXPCNNDCOPKGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
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